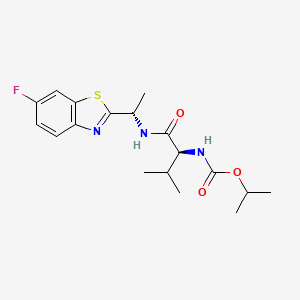

(S,S)-Benthiavalicarb-isopropyl

Description

Introduction to (S,S)-Benthiavalicarb-Isopropyl in Modern Agrochemical Research

Historical Context of Valinamide Carbamate Fungicides

Valinamide carbamates emerged in the early 2000s as a novel class of fungicides targeting Oomycetes, pathogens responsible for devastating crop diseases like late blight in potatoes and downy mildew in grapes. Benthiavalicarb-isopropyl, first registered in the European Union in 2006, was developed by K-I Chemical U.S.A., Inc., as a successor to older phenylamide fungicides facing resistance issues. Its unique mechanism—inhibition of phospholipid biosynthesis—distinguished it from mainstream fungicides reliant on sterol biosynthesis inhibition.

The compound’s commercialization relied on stereochemical precision: the (R-L) isomer (Figure 1) exhibits potent antifungal activity, while the (S-L) isomer, a minor impurity, is biologically inert. This dichotomy underscores the importance of stereochemistry in agrochemical efficacy.

Table 1: Key Historical Milestones in Valinamide Carbamate Development

Role of Stereochemistry in Bioactive Compound Design

Stereochemistry profoundly influences the interaction between fungicides and their molecular targets. For benthiavalicarb-isopropyl, the (R) configuration at the benzothiazolyl ethyl group and (S) configuration at the valine-derived carbamate are essential for binding to phospholipid biosynthesis enzymes.

Structural Analysis:

Active (R-L) Isomer :

(S,S) Isomer :

- Configuration: (S) at both the benzothiazolyl ethyl and valine carbamate positions.

- Bioactivity: Preliminary studies suggest >100-fold reduced efficacy compared to the (R-L) form due to misalignment with target enzymes.

Properties

Molecular Formula |

C18H24FN3O3S |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

propan-2-yl N-[(2S)-1-[[(1S)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15-/m0/s1 |

InChI Key |

USRKFGIXLGKMKU-NHYWBVRUSA-N |

Isomeric SMILES |

C[C@@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Chiral Building Blocks and Their Role

The synthesis typically employs enantiomerically pure starting materials to ensure stereochemical fidelity. For instance, D-alanine and L-valine are utilized to generate the (R)-4-methylazolidine-2,5-dione and N-isopropoxycarbonyl-L-valine intermediates, respectively. These precursors undergo stereospecific reactions that propagate their chirality into the final product. The use of D-alanine ensures the (R)-configuration at the benzothiazole-ethylamine unit, while L-valine dictates the (S)-configuration at the valine carbamate.

Synthetic Routes to this compound

Patent-Based Industrial Synthesis (CN103333135A)

The method disclosed in Chinese Patent CN103333135A represents the most advanced industrial-scale synthesis, characterized by its short route and high yield (85%). The process involves four modular steps:

Synthesis of 2-Amino-6-Fluorobenzothiazole

Starting Material : p-Fluorocyclohexanone

Reagents : Thiourea, iodine, p-toluenesulfonic acid

Conditions : 70–80°C under oxygen atmosphere

Mechanism : Iodine catalyzes the oxidative cyclization of p-fluorocyclohexanone with thiourea, forming the benzothiazole core via a radical-mediated pathway. This step avoids toxic bromine reagents used in earlier methods, reducing environmental hazards.

Key Reaction :

Preparation of (R)-1-(6-Fluoro-Benzothiazol-2-yl)Ethanamine

Intermediate : (R)-4-Methylazolidine-2,5-dione

Reagents : D-Alanine, triphosgene

Conditions : Dioxane/THF solvent, nitrogen atmosphere, 0°C

Mechanism : D-Alanine reacts with triphosgene to form the azolidine-dione intermediate, which undergoes acid-catalyzed ring-opening with 2-amino-5-fluorothiophenol to yield the chiral amine.

Key Reaction :

One-Pot Coupling to this compound

Reagents : L-Valine, isopropyl chloroformate, triethylamine

Conditions : Aqueous NaOH, 10–15°C

Mechanism : L-Valine is converted to N-isopropoxycarbonyl-L-valine, which undergoes in situ carboxyl activation with isopropyl chloroformate. Subsequent reaction with the chiral amine intermediate forms the target compound.

Key Reaction :

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | Patent Method (CN103333135A) |

|---|---|---|

| Starting Materials | p-Fluoroaniline | p-Fluorocyclohexanone |

| Benzothiazole Formation | Bromine-mediated cyclization | Iodine-catalyzed oxidative cyclization |

| Solvent Use | High (organic solvents) | Reduced (aqueous/organic mix) |

| Heavy Metal Waste | Significant (Zn, Cu salts) | Negligible |

| Overall Yield | 60–65% | 85% |

| Purity | 90–92% | >95% |

Table 1: Comparison of synthetic approaches for this compound.

Challenges and Innovations in Stereochemical Control

Avoiding Racemization

The coupling of N-isopropoxycarbonyl-L-valine with (R)-1-(6-fluoro-benzothiazol-2-yl)ethanamine is prone to racemization at the valine carboxyl group. The patent method addresses this by using triethylamine as an acid scavenger during carboxyl activation, maintaining a pH that suppresses base-catalyzed epimerization.

Chemical Reactions Analysis

Types of Reactions

Isopropyl {(S)-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate can undergo several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Benthiavalicarb-isopropyl is a fungicide used on grapes and tomatoes grown in the EU, both in field and greenhouse settings, to control downy mildew by inhibiting phospholipid biosynthesis . It is a valinamide carbamate type of fungicide . There are currently no benthiavalicarb-isopropyl products registered in the U.S .

Nomenclature and Properties

Benthiavalicarb-isopropyl is a mixture of R-L and S-L stereoisomers, with the R-L stereoisomer being the main pesticidally active component, while the S-L stereoisomer is a minor impurity that is not pesticidally active .

- IUPAC name: Isopropyl[(S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]carbamoyl}-2-methylpropyl]carbamate

- CAS name: Isopropyl[(S)-1-[[[(1R)-1-(6-fluoro-2-benzothiazolyl)ethyl]amino] carbonyl]-2-ethylpropyl]carbamate

- CAS #: 177406-68-7

- Melting point: 167 ± 0.5 °C

- pH: 4.35 at 25°C (1% w/v aqueous suspension)

- Density: 1.25 g/cm3 at 20.5 ± 0.5°C

- Water solubility: 10.96 mg/L at pH 5, 13.14 mg/L at unadjusted pH, 12.76 mg/L at pH 9 (all at 20°C)

- Vapor pressure: <3.0 x 10-4 Pa at 25°C

Regulatory and Environmental Information

Benthiavalicarb isopropyl has moderate aqueous solubility, is volatile, and presents a moderate risk of leaching to groundwater . It is not expected to persist in soils but could persist in aqueous systems under some conditions .

- EU Tolerances: Established import tolerances for grapes at 0.25 ppm, raisin at 1.0 ppm, and tomatoes at 0.45 ppm .

- GB regulatory status: Approved until 31/07/2027 . Check the label as it may vary with formulation .

- EC Regulation 1107/2009: Not approved .

Safety and Ecotoxicity

Mechanism of Action

The mechanism of action of (S,S)-Benthiavalicarb-isopropyl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzothiazole moiety plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Chemical Structure and Stereochemistry

(S,S)-Benthiavalicarb-isopropyl belongs to the valinamide carbamate subclass. Its stereochemistry distinguishes it from other isomers (e.g., (R,R), (R,S)) and structurally related fungicides:

Key Insight : The (S,S) configuration in benthiavalicarb enhances target binding specificity, whereas racemic mixtures (e.g., metalaxyl) require higher doses for equivalent efficacy .

Efficacy and Application Rates

This compound demonstrates superior activity at low application rates (25–75 g a.i./ha) compared to older carbamates:

Advantage : Low-dose efficacy reduces environmental load and resistance risk .

Toxicity and Environmental Impact

This compound exhibits favorable toxicity profiles compared to non-stereospecific carbamates:

Metabolites : Benthiavalicarb metabolites (e.g., KIF-230-M-1) exhibit lower toxicity thresholds than parent compounds but degrade faster than persistent metabolites of chlorothalonil .

Residue Management and Regulatory Status

Residue definitions for (S,S)-benthiavalicarb include all stereoisomers, unlike simpler definitions for older fungicides:

Regulatory Note: Japan’s 2024 revisions set stricter MRLs for benthiavalicarb (0.05 ppm) compared to teflubenzuron (0.1–2.0 ppm) .

Q & A

Basic: What experimental protocols are recommended for quantifying (S,S)-Benthiavalicarb-isopropyl residues in plant tissues?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for residue analysis. Key steps include:

- Sample Preparation: Homogenize plant tissues and extract using acetonitrile or isooctane:acetone (90:10) solvents to ensure high recovery rates .

- Calibration Standards: Use certified stereoisomer-specific standards (e.g., >98.0% purity, stored at 0–6°C) to avoid cross-contamination .

- Validation: Include spiked recovery experiments (e.g., 70–120% recovery range) and matrix-matched calibration to account for ion suppression/enhancement effects .

Basic: How should researchers design bioassays to assess the fungicidal activity of this compound against Phytophthora infestans?

Methodological Answer:

- Pathogen Strains: Include both wild-type and resistant isolates (e.g., strains resistant to phenylamide or strobilurin fungicides) to evaluate cross-resistance .

- Dose-Response Curves: Test concentrations from 25–75 g/ha, mirroring field application rates, and measure mycelial growth inhibition via agar plate assays .

- Controls: Use untreated controls and reference fungicides (e.g., metalaxyl) to establish baseline efficacy .

Advanced: How can researchers resolve contradictions in reported environmental degradation rates of this compound?

Methodological Answer:

Discrepancies often arise from variations in environmental matrices (soil vs. water) or microbial communities. To address this:

- Controlled Degradation Studies: Standardize conditions (pH, temperature, organic matter content) and use OECD 307 guidelines for soil half-life determination .

- Isotopic Labeling: Track degradation pathways using ¹⁴C-labeled compounds to distinguish biotic vs. abiotic degradation .

- Meta-Analysis: Statistically harmonize data from multiple studies using tools like random-effects models to account for heterogeneity .

Advanced: What strategies validate the stereospecific mode of action of this compound compared to its (R,R)-isomer?

Methodological Answer:

- Enzymatic Assays: Compare inhibition of cellulose synthase or other target enzymes using purified isoforms from oomycetes. Use isothermal titration calorimetry (ITC) to measure binding affinity differences .

- Molecular Docking: Perform computational simulations to assess binding orientation variations in the active site of target proteins .

- Field Trials: Apply stereoisomer-specific formulations to infected crops (e.g., potatoes) and monitor disease progression via standardized scoring systems .

Basic: What storage and handling practices ensure the stability of this compound standards?

Methodological Answer:

- Storage: Maintain standards at 0–6°C in amber vials to prevent thermal degradation and photolysis .

- Purity Verification: Conduct periodic HPLC-UV analysis (e.g., 220 nm detection) to confirm >98.0% purity, as per ISO/IEC 17025 guidelines .

- Solvent Compatibility: Prepare working solutions in acetonitrile or acetone-based solvents to avoid precipitation .

Advanced: How can researchers optimize extraction protocols for this compound in high-lipid matrices (e.g., seeds)?

Methodological Answer:

- Lipid Removal: Use dispersive solid-phase extraction (dSPE) with C18 or PSA sorbents to reduce co-extracted lipids .

- Solvent Optimization: Test mixtures like hexane:ethyl acetate (80:20) for selective partitioning .

- Recovery Validation: Compare results across multiple extraction batches and use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Basic: What are the critical parameters for assessing the environmental fate of this compound?

Methodological Answer:

- Hydrolysis Studies: Conduct pH-dependent hydrolysis (pH 4–9) at 25°C to estimate degradation half-lives .

- Adsorption-Desorption: Use batch equilibrium methods (e.g., OECD 106) with soil samples of varying organic carbon content .

- Ecotoxicity Testing: Evaluate effects on non-target organisms (e.g., Daphnia magna) via acute and chronic exposure assays .

Advanced: How do researchers address conflicting reports on the efficacy of this compound against strobilurin-resistant pathogens?

Methodological Answer:

- Resistance Screening: Genotype pathogen populations for cytochrome b gene mutations (e.g., G143A) linked to strobilurin resistance .

- Synergistic Studies: Co-apply with multisite inhibitors (e.g., chlorothalonil) to test for enhanced activity via FRAC guidelines .

- Field Monitoring: Collect longitudinal data from regions with reported resistance to correlate application practices with efficacy decline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.